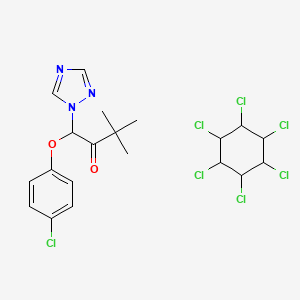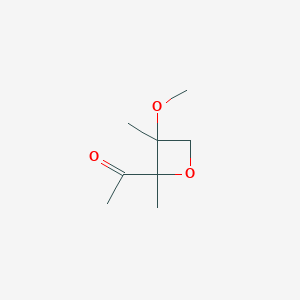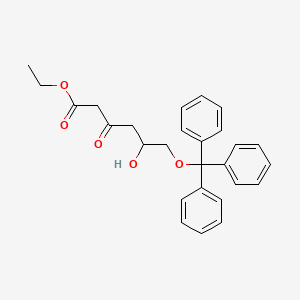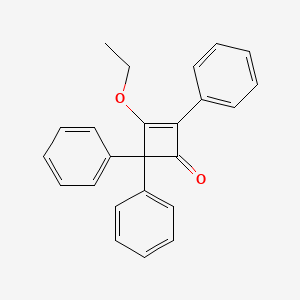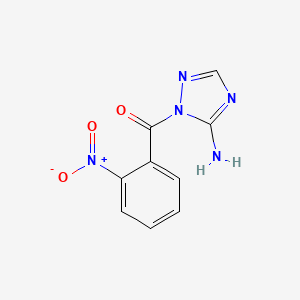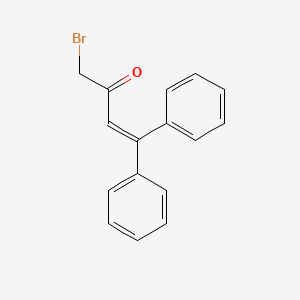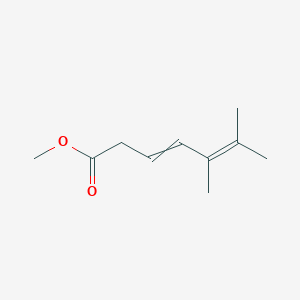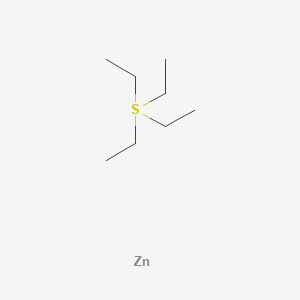
Tetraethyl-lambda4-sulfane;ZINC
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetraethyl-lambda4-sulfane;ZINC, also known by its chemical formula C8H20SZn, is a compound that features a zinc atom coordinated with a tetraethyl-lambda4-sulfane ligand.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tetraethyl-lambda4-sulfane;ZINC typically involves the reaction of zinc salts with tetraethyl-lambda4-sulfane ligands under controlled conditions. One common method includes the use of zinc chloride (ZnCl2) and tetraethyl-lambda4-sulfane in an organic solvent, followed by purification through crystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions in reactors where zinc salts and tetraethyl-lambda4-sulfane are combined under optimized conditions to maximize yield and purity. The process may include steps such as solvent extraction, filtration, and drying to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Tetraethyl-lambda4-sulfane;ZINC undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: It can be reduced to form thiols or other sulfur-containing compounds.
Substitution: The ethyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out in organic solvents such as dichloromethane or toluene under controlled temperatures .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted sulfides, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Tetraethyl-lambda4-sulfane;ZINC has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism by which Tetraethyl-lambda4-sulfane;ZINC exerts its effects involves the coordination of the zinc atom with the sulfur ligand, which can interact with various molecular targets. In biological systems, it may interact with zinc transporters and enzymes, influencing zinc homeostasis and cellular functions . The compound’s antimicrobial activity is thought to result from its ability to disrupt microbial cell membranes and interfere with essential metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other zinc-sulfur complexes such as zinc diethyl sulfide and zinc tetraethyl sulfide. These compounds share similar structural features but may differ in their reactivity and applications .
Uniqueness
Tetraethyl-lambda4-sulfane;ZINC is unique due to its specific ligand coordination, which imparts distinct chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
105855-90-1 |
|---|---|
Molekularformel |
C8H20SZn |
Molekulargewicht |
213.7 g/mol |
IUPAC-Name |
tetraethyl-λ4-sulfane;zinc |
InChI |
InChI=1S/C8H20S.Zn/c1-5-9(6-2,7-3)8-4;/h5-8H2,1-4H3; |
InChI-Schlüssel |
GUTKTDHYQRXTSM-UHFFFAOYSA-N |
Kanonische SMILES |
CCS(CC)(CC)CC.[Zn] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[1,1-Bis(ethylsulfanyl)ethyl]-4-nitrobenzene](/img/structure/B14328399.png)
![Benzoic acid, 2-[[(5-carboxypentyl)amino]carbonyl]-](/img/structure/B14328403.png)
![12-Methyl-3-[(12-methyltetradecanoyl)oxy]tetradecanoic acid](/img/structure/B14328409.png)
![4-[Hydroxy(phenyl)phosphoryl]benzoic acid](/img/structure/B14328411.png)
![1-[Bromo(diphenyl)methyl]-4-methoxynaphthalene](/img/structure/B14328414.png)
